Cas no 1157055-77-0 (1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine)

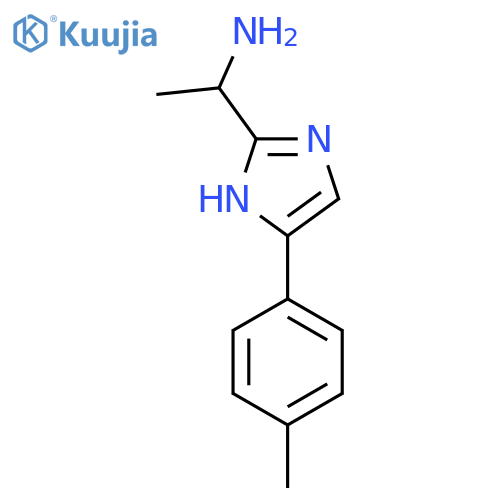

1157055-77-0 structure

商品名:1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine

CAS番号:1157055-77-0

MF:C12H15N3

メガワット:201.267602205276

MDL:MFCD12105036

CID:5157191

PubChem ID:43649870

1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine

- 1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine

- 1H-Imidazole-2-methanamine, α-methyl-5-(4-methylphenyl)-

- 1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine

-

- MDL: MFCD12105036

- インチ: 1S/C12H15N3/c1-8-3-5-10(6-4-8)11-7-14-12(15-11)9(2)13/h3-7,9H,13H2,1-2H3,(H,14,15)

- InChIKey: BAJSNTLCTIFMQR-UHFFFAOYSA-N

- ほほえんだ: N1C(=CN=C1C(C)N)C1C=CC(C)=CC=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 199

- トポロジー分子極性表面積: 54.7

- 疎水性パラメータ計算基準値(XlogP): 1.4

1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-242284-0.1g |

1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1157055-77-0 | 95% | 0.1g |

$741.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346116-500mg |

1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine |

1157055-77-0 | 98% | 500mg |

¥17609.00 | 2024-08-09 | |

| Enamine | EN300-242284-10.0g |

1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1157055-77-0 | 95% | 10.0g |

$3622.0 | 2024-06-19 | |

| Enamine | EN300-242284-2.5g |

1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1157055-77-0 | 95% | 2.5g |

$1650.0 | 2024-06-19 | |

| Enamine | EN300-242284-5.0g |

1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1157055-77-0 | 95% | 5.0g |

$2443.0 | 2024-06-19 | |

| Enamine | EN300-242284-1g |

1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1157055-77-0 | 1g |

$842.0 | 2023-09-15 | ||

| Enamine | EN300-242284-10g |

1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1157055-77-0 | 10g |

$3622.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346116-1g |

1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine |

1157055-77-0 | 98% | 1g |

¥17006.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346116-250mg |

1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine |

1157055-77-0 | 98% | 250mg |

¥14472.00 | 2024-08-09 | |

| Enamine | EN300-242284-0.25g |

1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1157055-77-0 | 95% | 0.25g |

$774.0 | 2024-06-19 |

1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

1157055-77-0 (1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine) 関連製品

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量